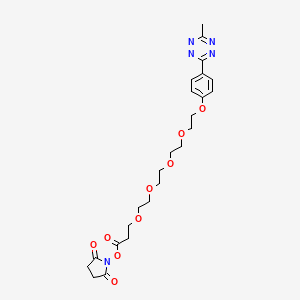

Methyltetrazine-PEG5-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyltetrazine-PEG5-NHS ester is a compound that combines the properties of methyltetrazine, polyethylene glycol (PEG5), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugate chemistry, particularly in click chemistry applications, due to its ability to form stable covalent bonds with primary amines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG5-NHS ester typically involves the reaction of methyltetrazine with PEG5 and NHS ester. The reaction is carried out under neutral or slightly basic pH conditions to ensure the formation of stable covalent bonds. The process involves the activation of the NHS ester, which then reacts with primary amines to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually produced in powder or crystalline form and stored at low temperatures to preserve its stability .

Análisis De Reacciones Químicas

Types of Reactions: Methyltetrazine-PEG5-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, to form stable covalent bonds .

Common Reagents and Conditions:

Reagents: Primary amines, methyltetrazine, PEG5, NHS ester.

Conditions: Neutral or slightly basic pH, typically at room temperature or slightly elevated temperatures

Major Products: The major product formed from these reactions is a bioconjugate molecule where the this compound is covalently linked to the primary amine-containing molecule .

Aplicaciones Científicas De Investigación

Bioconjugation

Methyltetrazine-PEG5-NHS ester is extensively used for amine-specific labeling of proteins, peptides, and oligonucleotides. Its ability to react with primary amines allows for the formation of stable amide bonds, which are crucial in creating bioconjugates for various applications.

Table 1: Bioconjugation Applications

| Application Type | Description |

|---|---|

| Protein Labeling | Conjugation to antibodies or enzymes |

| Peptide Modification | Enhancing peptide stability and functionality |

| Oligonucleotide Conjugation | Facilitating targeted delivery of nucleic acids |

Drug Delivery Systems

The compound plays a significant role in developing targeted drug delivery systems. By conjugating therapeutic agents to specific targets using this compound, researchers can enhance the efficacy and reduce side effects of drugs.

Case Study: Targeted Cancer Therapy

A study demonstrated that conjugating chemotherapeutic agents to tumor-targeting antibodies using this compound significantly improved the therapeutic index in cancer models compared to free drugs alone.

Molecular Imaging

This compound is employed in molecular imaging techniques, allowing for the attachment of imaging agents to biomolecules. This application is crucial for diagnostics and monitoring disease progression.

Table 2: Imaging Applications

| Imaging Technique | Description |

|---|---|

| PET Imaging | Conjugation with radiolabeled agents |

| Fluorescence Imaging | Labeling proteins with fluorescent dyes |

Surface Modification

The compound is also used for functionalizing surfaces such as nanoparticles, hydrogels, and polymers. This modification enhances the properties of materials for biomedical applications.

Case Study: Nanoparticle Functionalization

Research showed that modifying gold nanoparticles with this compound improved their stability and biocompatibility, making them suitable for drug delivery applications.

Mecanismo De Acción

The mechanism of action of Methyltetrazine-PEG5-NHS ester involves the reaction of the NHS ester with primary amines to form stable covalent bonds. The methyltetrazine moiety enables fast click reactions with trans-cyclooctenes, facilitating the efficient labeling and modification of biomolecules. The PEG5 spacer enhances the solubility and reduces steric hindrance, making the compound highly effective in bioconjugate applications .

Comparación Con Compuestos Similares

Methyltetrazine-PEG5-NHS ester is unique due to its combination of methyltetrazine, PEG5, and NHS ester, which provides enhanced solubility, stability, and reactivity. Similar compounds include:

Tetrazine-PEG5-NHS ester: Similar in structure but may have different spacer lengths or functional groups.

Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another click chemistry reagent with different reactivity and applications

This compound stands out due to its specific combination of properties, making it highly versatile and effective in various scientific and industrial applications.

Actividad Biológica

Methyltetrazine-PEG5-NHS ester is a significant compound in bioconjugation and chemical biology, primarily due to its reactivity with primary amines and its application in various biochemical processes. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research and industry.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C24H31N5O9

- Molecular Weight: 533.53 g/mol

- CAS Number: 1802907-92-1

- Purity: >95% (HPLC)

- Appearance: Red crystalline solid to red oil

- Solubility: Soluble in DMSO, DMF, THF, and other organic solvents

Functional Groups:

The compound features a heterobifunctional structure that includes:

- A tetrazine moiety for bioorthogonal reactions.

- An N-hydroxysuccinimide (NHS) ester that reacts specifically with primary amines.

This compound operates through a process known as click chemistry , specifically utilizing the inverse-electron demand Diels-Alder cycloaddition reaction. This mechanism allows for the selective modification of biomolecules without the need for catalysts or auxiliary reagents. The NHS ester reacts with primary amines (e.g., lysine residues in proteins) at neutral or slightly basic pH to form stable covalent bonds, facilitating various conjugation strategies.

Key Reaction Pathway

- Formation of Covalent Bonds: The NHS ester group reacts with primary amines to yield stable amide linkages.

- Bioconjugation Applications: The tetrazine moiety can react with strained alkenes (e.g., trans-cyclooctene) to form dihydropyridazine linkages, enhancing the stability and functionality of the resulting bioconjugates.

Biological Activity and Applications

This compound has diverse applications across multiple fields:

-

Bioconjugation:

- Used for the modification of proteins, peptides, and oligonucleotides.

- Enables the labeling of biomolecules for tracking and analysis in live-cell assays.

-

Targeted Drug Delivery:

- Serves as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, allowing selective degradation of target proteins through the ubiquitin-proteasome system.

-

Cellular Effects:

- Influences cellular processes such as signaling pathways and gene expression by modifying key proteins involved in these pathways.

-

Research Applications:

- Facilitates studies on protein interactions and dynamics within biological systems.

- Enhances the solubility and stability of labeled proteins, reducing aggregation during storage.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various applications:

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSUSQWZOPGVKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.